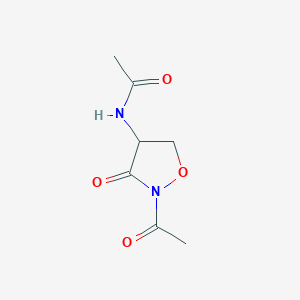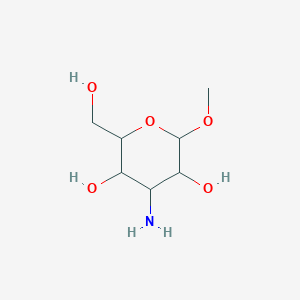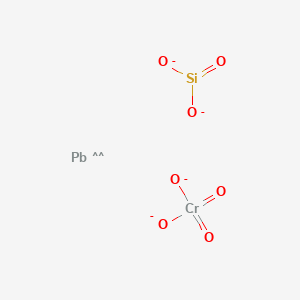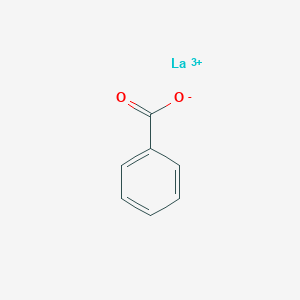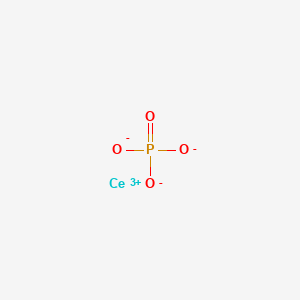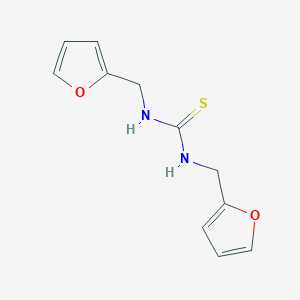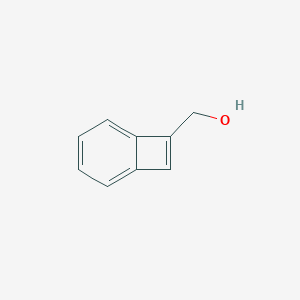
1-Hydroxymethylbenzocyclobuten
Übersicht
Beschreibung
1-Hydroxymethylbenzocyclobutene is a chemical compound that has been a subject of research in various fields of chemistry due to its unique structural and reactive properties. It is part of the benzocyclobutene family, known for their potential in organic synthesis and material science.
Synthesis Analysis
The synthesis of 1-Hydroxymethylbenzocyclobutene and its complexes has been explored in several studies. Brands et al. (1995) described the synthesis of tricarbonylchromium complexes of 1-oxobenzocyclobutene and 1-hydroxybenzocyclobutene, focusing on the alcoholate of these complexes and their ring-opening reactions (Brands et al., 1995).
Molecular Structure Analysis
The molecular structure of 1-Hydroxymethylbenzocyclobutene and related compounds has been analyzed in various studies. The configuration of cycloadducts formed from these compounds has been confirmed through X-ray crystal structure analysis, as discussed by Brands et al. (1995) (Brands et al., 1995).
Chemical Reactions and Properties
Various chemical reactions involving 1-Hydroxymethylbenzocyclobutene have been investigated. These include reactions with dienophiles, yielding products with different configurations, as explored by Brands et al. (1995) (Brands et al., 1995). Also, the study of the base cleavage of trimethylsilyl-1,2-dihydrobenzocyclobutenes provided insights into the acidities of different positions in the benzocyclobutene molecule (Eaborn, Najam, & Walton, 1972).
Physical Properties Analysis
Research on the physical properties of 1-Hydroxymethylbenzocyclobutene and related compounds is limited. However, the physical properties can be inferred from studies focusing on the molecular structure and reactivity of these compounds.
Chemical Properties Analysis
The chemical properties of 1-Hydroxymethylbenzocyclobutene have been explored through various reactions and synthetic methods. For instance, the study by Jiang and Shi (2009) on the reaction of methylenecyclobutanes with 1-hydroxybenzotriazole provides insights into the chemical behavior of compounds related to 1-Hydroxymethylbenzocyclobutene (Jiang & Shi, 2009).
Wissenschaftliche Forschungsanwendungen
Polymerisation
1-Hydroxymethylbenzocyclobuten (BCB) hat aufgrund seiner einzigartigen Molekülstruktur und Polymereigenschaften großes Interesse im Bereich der Polymerisation geweckt . Die viergliedrige Ringstruktur von BCBs kann durch Erhitzen auf etwa 200 °C in das reaktive o-Chinondimethan, auch bekannt als o-Xylylen, umgewandelt werden . Diese reaktive Spezies unterliegt leicht einer inter- und intramolekularen Diels-Alder-Reaktion mit verschiedenen Dienophilen, um polycyclische Verbindungen mit hoher Stabilität zu erzeugen .
Mikroelektronische Anwendungen
BCB-basierte Materialien bieten mehrere Vorteile in mikroelektronischen Anwendungen . Die Reaktion von BCB erfordert keinen Katalysator und setzt keine kleinen Moleküle frei, wodurch kaum Verunreinigungen in die Materialien gelangen . Dies macht es zu einem idealen Material für den Einsatz in der Mikroelektronik.
Optische Anwendungen
BCB-basierte Materialien werden auch in optischen Anwendungen eingesetzt . Die einzigartigen Eigenschaften von BCB ermöglichen die Herstellung von Materialien mit einstellbaren oder attraktiven Eigenschaften und Leistungen .
Elektrische Anwendungen
Im Bereich der elektrischen Anwendungen haben BCB-basierte Materialien großes Potenzial gezeigt . Die hohe Stabilität der aus BCB gewonnenen polycyclischen Verbindungen macht sie für den Einsatz in verschiedenen elektrischen Anwendungen geeignet .
Organische Synthese
This compound ist eine vielseitige chemische Verbindung, die in verschiedenen wissenschaftlichen Studien verwendet wird. Seine einzigartige Struktur ermöglicht fortschrittliche Forschung in Bereichen wie der organischen Synthese.
Materialwissenschaften
Im Bereich der Materialwissenschaften ist this compound ein wesentlicher Bestandteil zukunftsweisender wissenschaftlicher Untersuchungen. Seine einzigartige Struktur und seine Eigenschaften machen es zu einer wertvollen Ressource für die Herstellung von Hochleistungs- und Funktionsmaterialien
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
7-bicyclo[4.2.0]octa-1(8),2,4,6-tetraenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O/c10-6-8-5-7-3-1-2-4-9(7)8/h1-5,10H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZACTIXQITJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=C2C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30596941 | |
| Record name | [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15100-35-3 | |
| Record name | [Bicyclo[4.2.0]octa-1(8),2,4,6-tetraen-7-yl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30596941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




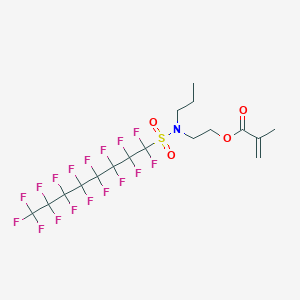
![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)
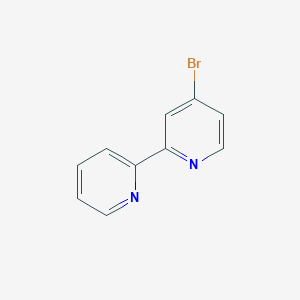

![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
